

GNE-955 selectivity profile against other kinases

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Compound of Interest		
Compound Name:	GNE-955	
Cat. No.:	B607700	Get Quote

GNE-955: A Profile in Kinase Selectivity

GNE-955 is a potent, orally bioavailable pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, which includes PIM1, PIM2, and PIM3.[1] These serine/threonine kinases are key regulators of cell survival, proliferation, and metabolism, making them attractive targets in oncology, particularly for hematologic malignancies like multiple myeloma and leukemia.[2][3] The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. A highly selective inhibitor, such as GNE-955, minimizes off-target effects, thereby reducing potential toxicity and improving the therapeutic window. This guide provides a detailed comparison of GNE-955's selectivity profile against other kinases, supported by experimental data and protocols.

Comparative Kinase Inhibition Profile of GNE-955

GNE-955 demonstrates high affinity for all three PIM kinase isoforms. Its selectivity was assessed against a panel of 70 kinases, where it was found to inhibit only three kinases by more than 80% at a concentration of 0.1 μ M.[1] The inhibitory activity of **GNE-955** is summarized in the table below, highlighting its potent and selective action on the PIM kinase family.



Kinase Target	Ki (nM)	% Inhibition @ 0.1 μM
PIM1	18	>80%
PIM2	110	>80%
PIM3	8	>80%
Other 67 Kinases	Not specified	<80%

Table 1: **GNE-955** Inhibitory Activity. This table illustrates the high potency of **GNE-955** against the three PIM kinase isoforms, as indicated by the low nanomolar Ki values. The selectivity is underscored by the minimal inhibition of a broader panel of 67 other kinases at the same concentration.[1]

Experimental Protocols

The determination of **GNE-955**'s kinase inhibition profile involves robust biochemical assays. The following is a generalized protocol based on standard industry practices for kinase selectivity profiling.

Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)

This assay directly measures the enzymatic activity of kinases by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

- Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase of interest,
 a specific substrate peptide or protein, and cofactors such as MgCl2 and DTT.
- Compound Incubation: GNE-955, at varying concentrations, is pre-incubated with the kinase in the reaction mixture.
- Initiation of Reaction: The kinase reaction is initiated by the addition of 33P-labeled ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.
- Reaction Termination: The reaction is stopped by the addition of a solution like phosphoric acid.

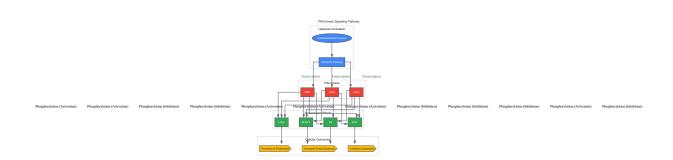


- Separation and Detection: The reaction mixture is transferred to a filter membrane which
 captures the phosphorylated substrate. Unreacted 33P-ATP is washed away. The
 radioactivity retained on the filter, corresponding to the phosphorylated substrate, is
 measured using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control (DMSO vehicle). IC50 or Ki values are then determined by fitting the data to a dose-response curve.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the biological context and the experimental approach to characterizing **GNE-955**, the following diagrams are provided.









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References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 3. Table 3 from Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability. | Semantic Scholar [semanticscholar.org]
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